8-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2-one
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Overview
Description
8-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2-one is a heterocyclic compound that features a fused pyridine and oxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2-one typically involves the reaction of 3-aminopyridin-2(1H)-ones with chloroacetyl chloride . The process begins with the preparation of 3-aminopyridin-2(1H)-ones from 1,3-diketones and chloroacetamide, followed by cyclization with chloroacetyl chloride to form the oxazinone ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield reduced derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or oxazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
8-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
- 7-Bromo-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-2-one
- 7-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
- 7-(Hydroxymethyl)-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one
Comparison: 8-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2-one is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C8H8N2O2 |
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Molecular Weight |
164.16 g/mol |
IUPAC Name |
8-methyl-1H-pyrido[2,3-b][1,4]oxazin-2-one |
InChI |
InChI=1S/C8H8N2O2/c1-5-2-3-9-8-7(5)10-6(11)4-12-8/h2-3H,4H2,1H3,(H,10,11) |
InChI Key |
RLGQPXISQBSASS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1)OCC(=O)N2 |
Origin of Product |
United States |
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